molecular formula C16H19F2NOS B2891544 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one CAS No. 2309801-94-1

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2891544
CAS No.: 2309801-94-1
M. Wt: 311.39
InChI Key: BJTNNQKTKFITQM-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-(phenylthio)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the difluoro and phenylthio groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The difluoro and phenylthio groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane
  • 6-Azaspiro[2.5]octane, 1,1-difluoro-, hydrochloride

Uniqueness

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one is unique due to the combination of its spirocyclic core, difluoro groups, and phenylthio moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NOS/c17-16(18)12-15(16)7-9-19(10-8-15)14(20)6-11-21-13-4-2-1-3-5-13/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNNQKTKFITQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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